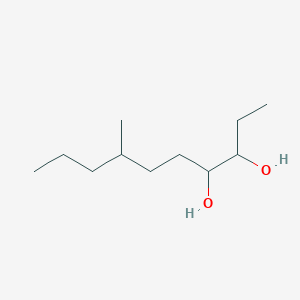
7-Methyldecane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyldecane-3,4-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a branched alkane with a methyl group at the seventh carbon and hydroxyl groups at the third and fourth carbons. Diols like this compound are important in various chemical processes and have applications in different fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methyldecane-3,4-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to the double bond of an alkene. For instance, the dihydroxylation of 7-methyldec-3-ene can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically occurs under mild conditions and results in the formation of the diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of diketones or the reduction of epoxides. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
7-Methyldecane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
- Reduction
Oxidation: Aldehydes, ketones
Properties
CAS No. |
90824-11-6 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
7-methyldecane-3,4-diol |
InChI |
InChI=1S/C11H24O2/c1-4-6-9(3)7-8-11(13)10(12)5-2/h9-13H,4-8H2,1-3H3 |
InChI Key |
SFHLQJYQXVRXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(C(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















